

# Venadaparib Clinical Trials: Application Notes and Protocols for NCT03317743

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the Phase 1 clinical trial NCT03317743, evaluating the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary efficacy of **Venadaparib** (IDX-1197), a potent and selective PARP inhibitor, in patients with advanced solid tumors. The information is compiled from published study results and is intended to guide further research and development.

## Introduction

**Venadaparib** is a novel poly (ADP-ribose) polymerase (PARP) inhibitor with high selectivity for PARP-1 and PARP-2.[1] By inhibiting these key enzymes in the DNA single-strand break repair pathway, **Venadaparib** induces synthetic lethality in cancer cells with homologous recombination deficiencies (HRD), such as those with BRCA1/2 mutations.[2][3] The NCT03317743 trial was a first-in-human, open-label, dose-finding study to determine the safety and recommended Phase 2 dose (RP2D) of **Venadaparib** monotherapy in patients with advanced solid tumors that had progressed on standard-of-care therapy.[4]

# **Quantitative Data Summary**

The following tables summarize the key quantitative data from the NCT03317743 clinical trial.



**Table 1: Patient Demographics and Baseline** 

**Characteristics** 

| Characteristic              | Value      |
|-----------------------------|------------|
| Number of Patients Enrolled | 32         |
| Tumor Types                 |            |
| Breast Cancer               | 16 (50%)   |
| Ovarian Cancer              | 12 (37.5%) |
| Other Solid Tumors          | 4 (12.5%)  |
| BRCA Mutation Status        |            |
| BRCA Mutant                 | 9          |
| BRCA Wild-Type              | 18         |
| Unknown                     | 5          |

**Table 2: Treatment-Emergent Adverse Events (TEAEs)** 

| Adverse Event     | Any Grade (%) | Grade 3 or 4 (%) |
|-------------------|---------------|------------------|
| Hematological     |               |                  |
| Anemia            | 56%[4]        | 50%[2]           |
| Neutropenia       | 25%[4]        | 22%[2]           |
| Thrombocytopenia  | Not Specified | 6%[2]            |
| Non-Hematological |               |                  |
| Nausea            | 38%[4]        | Not Specified    |

Note: Data is compiled from multiple sources which may report slightly different patient numbers for specific analyses.

## **Table 3: Preliminary Efficacy of Venadaparib**



| Efficacy Endpoint                | Overall Population<br>(n=32) | BRCA Mutant (n=9) | BRCA Wild-Type<br>(n=18) |
|----------------------------------|------------------------------|-------------------|--------------------------|
| Objective Response<br>Rate (ORR) | 16%[4]                       | 22%[4]            | 17%[4]                   |
| Clinical Benefit Rate<br>(CBR)   | 47%[4]                       | 44%[4]            | 50%[4]                   |

ORR: Objective Response Rate (Partial Response + Complete Response) CBR: Clinical Benefit Rate (ORR + Stable Disease)

**Table 4: Pharmacokinetics and Pharmacodynamics** 

| Parameter                       | Finding                                                                      |
|---------------------------------|------------------------------------------------------------------------------|
| Pharmacokinetics (PK)           | Dose-proportional pharmacokinetics observed. [5]                             |
| Pharmacodynamics (PD)           | ≥90% PAR inhibitory effect observed in tumor samples at doses ≥10 mg/day.[4] |
| Recommended Phase 2 Dose (RP2D) | 160 mg once daily.[2]                                                        |

# **Experimental Protocols Study Design and Patient Population**

This was a Phase 1, multicenter, open-label, dose-finding study using a conventional 3+3 dose-escalation design.[2][4]

- Inclusion Criteria: Patients with histologically confirmed advanced solid tumors who had progressed after standard-of-care therapy and for whom no effective therapy was available.
- Exclusion Criteria: Standard exclusion criteria for Phase 1 oncology trials, including inadequate organ function and performance status.



 Treatment: Venadaparib was administered orally once daily in 3-week cycles.[6] Dose cohorts ranged from 2 mg/day to 240 mg/day.[4]

### **Safety and Tolerability Assessment**

- Primary Objective: To determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of Venadaparib.
- Methodology: Patients were monitored for dose-limiting toxicities (DLTs) during the first cycle
  of treatment.[6] Adverse events were graded according to the National Cancer Institute
  Common Terminology Criteria for Adverse Events (NCI-CTCAE).

### **Efficacy Evaluation**

- Secondary Objective: To assess the preliminary anti-tumor activity of **Venadaparib**.
- Methodology: Tumor responses were evaluated using the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST 1.1).[6] Tumor assessments were performed at baseline and at specified intervals during the study.

### Pharmacokinetic (PK) Analysis

- Objective: To characterize the plasma concentration-time profile of **Venadaparib**.
- Methodology: Blood samples were collected at pre-specified time points after drug administration. Plasma concentrations of **Venadaparib** were determined using a validated analytical method. Pharmacokinetic parameters were assessed during the first cycle.[6]

### Pharmacodynamic (PD) Analysis

- Objective: To evaluate the extent of PARP inhibition in response to Venadaparib.
- Methodology: Optional tumor biopsies and peripheral blood mononuclear cells (PBMCs)
  were collected.[2][4] The level of poly (ADP-ribose) (PAR), the product of PARP activity, was
  measured to determine the degree of PARP inhibition. A significant reduction in PAR levels
  post-treatment compared to baseline indicated target engagement. Commercially available
  ELISA-based kits are a standard method for quantifying PAR levels in cell lysates.[7]



# Visualizations Signaling Pathway



Click to download full resolution via product page

Caption: Mechanism of action of **Venadaparib** via PARP inhibition.

## **Experimental Workflow**





Click to download full resolution via product page

Caption: High-level experimental workflow for the NCT03317743 trial.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. americanlaboratory.com [americanlaboratory.com]
- 2. researchgate.net [researchgate.net]
- 3. ascopubs.org [ascopubs.org]
- 4. First-In-Human Dose Finding Study of Venadaparib (IDX-1197), a Potent and Selective PARP Inhibitor, in Patients With Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
- 6. The Radiology Assistant : RECIST 1.1 and more [radiologyassistant.nl]
- 7. High ThroughputPARP in vivo Pharmacodynamic Assay | Technology Networks [technologynetworks.com]
- To cite this document: BenchChem. [Venadaparib Clinical Trials: Application Notes and Protocols for NCT03317743]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8180462#venadaparib-clinical-trials-for-advanced-solid-tumors-nct03317743]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com